molecular formula C23H19NO2 B13998086 2-(2-Hydroxy-2,2-diphenylethyl)quinolin-8-ol CAS No. 55484-39-4

2-(2-Hydroxy-2,2-diphenylethyl)quinolin-8-ol

Cat. No.: B13998086
CAS No.: 55484-39-4
M. Wt: 341.4 g/mol
InChI Key: LDZOSUAXJBLVNW-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-2,2-diphenylethyl)quinolin-8-ol is a chemical compound with the molecular formula C23H19NO2. It is known for its unique structure, which includes a quinoline ring substituted with a hydroxy-diphenylethyl group. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Hydroxy-2,2-diphenylethyl)quinolin-8-ol can be synthesized via a Grignard reaction. The process involves the reaction of a Grignard reagent with an appropriate quinoline derivative. Specifically, the activated methyl group in position 2 of the quinoline ring is targeted . The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-2,2-diphenylethyl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while reduction can produce various hydroquinoline derivatives.

Scientific Research Applications

2-(2-Hydroxy-2,2-diphenylethyl)quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-2,2-diphenylethyl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, it inhibits phenol oxidase by binding to the enzyme’s active site, thereby preventing the enzyme from catalyzing its substrate . The exact pathways and molecular targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxy-2,2-diphenylethyl)quinoline
  • 8-Hydroxyquinoline
  • 2-Phenylethylquinoline

Uniqueness

2-(2-Hydroxy-2,2-diphenylethyl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

55484-39-4

Molecular Formula

C23H19NO2

Molecular Weight

341.4 g/mol

IUPAC Name

2-(2-hydroxy-2,2-diphenylethyl)quinolin-8-ol

InChI

InChI=1S/C23H19NO2/c25-21-13-7-8-17-14-15-20(24-22(17)21)16-23(26,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-15,25-26H,16H2

InChI Key

LDZOSUAXJBLVNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NC3=C(C=CC=C3O)C=C2)(C4=CC=CC=C4)O

Origin of Product

United States

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